molecular formula C14H14N2O5S B15010806 (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No.: B15010806
M. Wt: 322.34 g/mol
InChI Key: DNWGAQNZOYSHQO-UHFFFAOYSA-N
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Description

(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a methoxycarbonyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid under acidic conditions to form the imino group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imino group can participate in nucleophilic substitution reactions with reagents like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazinane derivatives.

Scientific Research Applications

(2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiazinane ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-{[4-(Methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid: shares similarities with other thiazinane derivatives and imino compounds.

    Thiazinane derivatives: Compounds with similar ring structures but different substituents.

    Imino compounds: Compounds with similar imino groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C14H14N2O5S/c1-16-11(17)7-10(12(18)19)22-14(16)15-9-5-3-8(4-6-9)13(20)21-2/h3-6,10H,7H2,1-2H3,(H,18,19)

InChI Key

DNWGAQNZOYSHQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)O

Origin of Product

United States

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